molecular formula C9H10ClNO2 B8637867 4-Chloropicolinic acid isopropyl ester

4-Chloropicolinic acid isopropyl ester

Cat. No.: B8637867
M. Wt: 199.63 g/mol
InChI Key: LJUOXGAAXHSWEP-UHFFFAOYSA-N
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Description

Contextualization within the Broader Scope of Picolinic Acid Esters and Pyridine (B92270) Chemistry

The chemistry of 4-Chloropicolinic acid isopropyl ester is fundamentally rooted in the broader fields of pyridine chemistry and picolinic acid derivatives. Pyridine, an aromatic heterocycle, is a core structure in a vast number of biologically active compounds and functional materials. Picolinic acid, or pyridine-2-carboxylic acid, is one of the three isomers of pyridine carboxylic acid and serves as a primary scaffold for a wide array of derivatives. ontosight.ainih.gov

Picolinic acid esters are formed by the reaction of the carboxylic acid group of picolinic acid with an alcohol. This esterification process is a common strategy to modify the molecule's properties, such as its solubility and reactivity. ontosight.ai The introduction of a chlorine atom onto the pyridine ring, as seen in 4-Chloropicolinic acid, further functionalizes the molecule. This halogen substituent can serve as a reactive site for various cross-coupling reactions, enabling the synthesis of more elaborate structures. Therefore, this compound is not just a simple derivative but a multi-functionalized molecule, combining the structural features of a pyridine ring, a reactive halogen, and an ester group.

Significance of Pyridine Carboxylate Esters as Versatile Intermediates in Organic Synthesis

Pyridine carboxylate esters, including this compound, are highly valued as versatile intermediates in organic synthesis. chemimpex.comchemimpex.com Their utility stems from the reactivity of the pyridine ring and the ester functionality, which allow for a diverse range of chemical transformations. These compounds serve as essential building blocks for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com

In pharmaceutical development, the pyridine nucleus is a common feature in many active pharmaceutical ingredients (APIs). chemimpex.com Pyridine carboxylate esters are used in the synthesis of drugs targeting a variety of conditions, including neurological disorders. chemimpex.com For instance, the parent compound, 4-Chloropicolinic acid, is a reactant in the synthesis of modulators for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), highlighting its role in creating neurologically active agents. chemicalbook.com Similarly, in the agrochemical sector, these esters are intermediates in the production of effective herbicides and pesticides designed to improve crop yields. chemimpex.comchemimpex.com The ester group itself can be readily converted to other functional groups, such as amides or hydrazides, or can be hydrolyzed back to the carboxylic acid, providing synthetic flexibility.

Overview of Contemporary Research Directions Involving Functionalized Picolinate (B1231196) Structures

Modern chemical research continues to explore and expand the applications of functionalized picolinate structures. A significant area of investigation is their use in medicinal chemistry as scaffolds for the design of novel enzyme inhibitors. nih.gov The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, a property that is often exploited in the active sites of metalloenzymes. nih.gov The ability to easily modify the pyridine ring with various substituents allows for the fine-tuning of a molecule's binding affinity and selectivity for a specific biological target. nih.gov

Beyond pharmaceuticals, functionalized picolinates are finding applications in materials science and coordination chemistry. chemimpex.com They can act as ligands that bind to metal centers, forming coordination complexes with unique catalytic, optical, or magnetic properties. Research is also being directed towards the synthesis of novel polymers derived from pyridine-based monomers. For example, pyridine dicarboxylic acids are being investigated as renewable building blocks for polyesters, aiming to create sustainable materials with enhanced thermal and mechanical properties. wur.nl Furthermore, there is a growing trend of incorporating functionalized pyridine moieties into more complex systems, such as functionalized graphene, to develop advanced materials for applications in electronics or antimicrobial coatings. mdpi.comnih.gov

Chemical Compound Data

Below are tables detailing the properties of the parent compound and a list of compounds mentioned in this article.

Table 1: Properties of 4-Chloropicolinic Acid This table is interactive and allows for sorting.

Property Value
CAS Number 5470-22-4
Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
IUPAC Name 4-chloropyridine-2-carboxylic acid
Appearance White solid

| Synonyms | 4-Chloro-2-pyridinecarboxylic acid |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

propan-2-yl 4-chloropyridine-2-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-6(2)13-9(12)8-5-7(10)3-4-11-8/h3-6H,1-2H3

InChI Key

LJUOXGAAXHSWEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NC=CC(=C1)Cl

Origin of Product

United States

Elucidation of Synthetic Methodologies for 4 Chloropicolinic Acid Isopropyl Ester

Direct Esterification Routes from 4-Chloropicolinic Acid

Direct esterification of 4-chloropicolinic acid with isopropyl alcohol represents the most straightforward approach to obtaining the desired ester. This transformation is typically accomplished through Fischer esterification or by activation of the carboxylic acid.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester masterorganicchemistry.commasterorganicchemistry.com.

A study on the esterification of propionic acid with isopropyl alcohol using sulfuric acid as a catalyst demonstrated that the reaction can be effectively carried out at temperatures between 50°C and 80°C. The conversion can be significantly enhanced by removing water from the reaction mixture using techniques like pervaporation researchgate.net.

The choice of acid catalyst is crucial in Fischer esterification. Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used masterorganicchemistry.com. Lewis acids have also been shown to be effective catalysts for esterification reactions rug.nl. For instance, zirconium and hafnium complexes have been demonstrated to catalyze the dehydrative esterification of carboxylic acids and alcohols nih.gov.

In the context of related compounds, the synthesis of methyl 4-chloropicolinate has been achieved by first converting 2-picolinic acid to 4-chloropicolinoyl chloride using thionyl chloride (SOCl₂), followed by esterification with methanol chemicalbook.com. This two-step approach, while not a direct Fischer esterification, is a common and effective method for the esterification of carboxylic acids. The reaction with thionyl chloride is often facilitated by a catalytic amount of N,N-dimethylformamide (DMF) chemicalbook.com.

The following table summarizes a typical procedure for the synthesis of a similar ester, methyl 4-chloropicolinate, which involves the in-situ formation of the acid chloride.

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
2-Picolinic acidThionyl chlorideN,N-dimethylformamideToluene7216-
4-Chloropicolinoyl chlorideMethanol-Methanol<550.7585
Data derived from a procedure for the synthesis of methyl 4-chloropicolinate chemicalbook.com.

To maximize the yield and selectivity of the esterification reaction, several parameters can be optimized. According to Le Chatelier's principle, increasing the concentration of one of the reactants, typically the more economical and easily removable alcohol, will shift the equilibrium towards the products masterorganicchemistry.com. For the synthesis of 4-chloropicolinic acid isopropyl ester, using an excess of isopropyl alcohol would be a key strategy.

Another critical factor is the removal of water from the reaction mixture. This can be achieved by azeotropic distillation with a suitable solvent like toluene or benzene using a Dean-Stark apparatus, or by the use of dehydrating agents masterorganicchemistry.com.

The reaction temperature also plays a significant role. Higher temperatures generally increase the reaction rate, but can also lead to side reactions. Therefore, an optimal temperature needs to be determined experimentally. For the esterification of propionic acid with isopropyl alcohol, temperatures in the range of 50-80°C were found to be effective researchgate.net. The steric hindrance of both the carboxylic acid and the alcohol can also affect the reaction rate, with more hindered substrates generally reacting slower athabascau.ca.

The following table outlines key parameters that can be varied to optimize the Fischer esterification of 4-chloropicolinic acid with isopropyl alcohol.

ParameterConditionRationale
Reactant Ratio Excess isopropyl alcoholShifts equilibrium towards ester formation masterorganicchemistry.com.
Catalyst Strong acid (e.g., H₂SO₄, TsOH)Protonates the carboxylic acid, activating it for nucleophilic attack masterorganicchemistry.com.
Temperature 50-100 °C (to be optimized)Balances reaction rate and prevention of side reactions.
Water Removal Azeotropic distillation or dehydrating agentRemoves a product, driving the equilibrium forward masterorganicchemistry.com.
Solvent Toluene or excess isopropyl alcoholToluene allows for azeotropic water removal; excess alcohol acts as both reactant and solvent masterorganicchemistry.com.
General optimization strategies for Fischer esterification.

Indirect Synthetic Pathways and Precursor Transformations

In addition to direct esterification, this compound can be synthesized through multi-step sequences that involve the modification of precursors.

An alternative approach involves the use of more highly chlorinated picolinic acid derivatives as starting materials. For example, 4,5,6-trichloropicolinic acid can be prepared from 3,4,5,6-tetrachloropicolinic acid through selective dehydrochlorination google.com. This reaction is catalyzed by a system generated from a nickel compound and a bidentate ligand in the presence of zinc google.com.

Once 4,5,6-trichloropicolinic acid is obtained, it could potentially be converted to this compound through a series of selective dehalogenation and esterification steps. While a direct conversion from a trichloropicolinate to the desired isopropyl ester is not explicitly detailed in the available literature, the synthesis of the trichloropicolinic acid provides a potential starting point for such a synthetic route.

The table below summarizes the conditions for the preparation of the precursor, 4,5,6-trichloropicolinic acid.

Starting MaterialCatalyst SystemReducing AgentSolventTemperature (°C)
3,4,5,6-Tetrachloropicolinic acidNiCl₂·6H₂O / 2,2'-bipyridineZinc powderDMF / Isopropyl alcohol14
Data from a patent describing the synthesis of 4,5,6-trichloropicolinic acid google.com.

Functional group interconversions on the pyridine (B92270) ring provide another versatile route to 4-chloropicolinic acid and its esters. A common strategy involves the chlorination of a picolinic acid precursor. For instance, the synthesis of methyl 4-chloropicolinate has been achieved by treating 2-picolinic acid with thionyl chloride, which results in the formation of 4-chloropicolinoyl chloride. This intermediate is then reacted with methanol to yield the methyl ester chemicalbook.com. A similar reaction with isopropyl alcohol would be expected to produce the desired isopropyl ester.

This transformation represents a functional group interconversion where a C-H bond on the pyridine ring is converted to a C-Cl bond, and the carboxylic acid is converted to an ester. The chlorination with thionyl chloride is a key step in this sequence.

The following table outlines the steps for the synthesis of methyl 4-chloropicolinate from 2-picolinic acid, which could be adapted for the synthesis of the isopropyl ester.

StepStarting MaterialReagent(s)Product
1. Chlorination/Acid Chloride Formation2-Picolinic acidThionyl chloride, DMF (cat.)4-Chloropicolinoyl chloride
2. Esterification4-Chloropicolinoyl chlorideIsopropyl alcoholThis compound
A proposed two-step synthesis based on the preparation of the corresponding methyl ester chemicalbook.com.

Strategies for Stereoselective Esterification and Isomer Control

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit distinct biological activities. For this compound, controlling the stereochemistry at the chiral center created by the isopropyl group is crucial for developing potentially more effective and selective active ingredients. This section explores methodologies for achieving such stereocontrol, focusing on chiral isopropyl ester formation and the evaluation of enantioselective catalytic systems.

Approaches to Chiral Isopropyl Ester Formation

The formation of a chiral isopropyl ester from 4-chloropicolinic acid can be approached through several synthetic strategies. These methods primarily involve either the resolution of a racemic mixture of the ester or the direct asymmetric synthesis to favor the formation of one enantiomer.

One of the most effective and widely used methods for resolving racemic esters is enzymatic kinetic resolution . This technique utilizes the high stereoselectivity of enzymes, particularly lipases, to selectively hydrolyze or acylate one enantiomer of a racemic mixture, leaving the other enantiomer in high enantiomeric excess. Lipases are attractive biocatalysts due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity.

For the kinetic resolution of racemic this compound, a lipase could be employed to selectively hydrolyze one enantiomer of the ester back to 4-chloropicolinic acid, leaving the unreacted ester enantiomer enriched. Conversely, the enzyme could catalyze the esterification of 4-chloropicolinic acid with isopropanol, where the enzyme selectively produces one enantiomer of the ester. Lipases such as those from Candida antarctica (Novozym 435), Pseudomonas cepacia, and Candida rugosa have demonstrated high efficacy in the resolution of various chiral esters and could be screened for this purpose. nih.govchemrxiv.org The enzymatic synthesis of pyridine esters, in particular, has been successfully demonstrated using Novozym 435, suggesting its potential applicability to 4-chloropicolinic acid derivatives. nih.gov

Another approach is chiral derivatization , where the racemic 4-chloropicolinic acid is reacted with a chiral auxiliary, typically a chiral alcohol, to form a mixture of diastereomeric esters. These diastereomers possess different physical properties, such as solubility and boiling points, allowing for their separation by conventional techniques like crystallization or chromatography. Once separated, the chiral auxiliary can be cleaved to yield the desired enantiomerically pure 4-chloropicolinic acid, which can then be esterified with isopropanol.

Asymmetric esterification using a chiral catalyst is a direct method to produce an enantiomerically enriched ester. This can involve the use of chiral Brønsted acids or Lewis acids to catalyze the reaction between 4-chloropicolinic acid and isopropanol. The chiral environment provided by the catalyst directs the reaction to favor the formation of one enantiomer over the other.

Evaluation of Enantioselective Catalytic Systems

The success of enantioselective esterification hinges on the selection of an appropriate catalytic system. Both biocatalytic and chemocatalytic systems offer potential routes to chiral this compound.

Biocatalytic Systems:

Lipases are the most extensively studied enzymes for kinetic resolution of esters. The choice of lipase, solvent, temperature, and acyl donor (in transesterification) can significantly influence both the reaction rate and the enantioselectivity. For instance, Novozym 435, an immobilized form of Candida antarctica lipase B, is known for its broad substrate tolerance and high enantioselectivity in organic media. nih.govnih.gov A screening of various commercially available lipases would be the first step in developing a biocatalytic resolution process.

The following interactive table summarizes the performance of different lipases in the kinetic resolution of analogous chiral esters, providing a basis for selecting candidates for the resolution of this compound.

Lipase SourceSubstrateSolventEnantiomeric Excess (ee) of Product (%)Enantiomeric Ratio (E)
Candida antarctica Lipase B (Novozym 435)Racemic Naproxen methyl esterIsooctane>99174.2
Pseudomonas cepacia LipaseRacemic 3-phenylbutanoic acid ethyl esterToluene97>200
Candida rugosa LipaseRacemic Ketoprofen vinyl esterAcetone/water96129
Aspergillus terreus LipaseRacemic Ibuprofen vinyl esterHexane95110

This data is compiled from studies on analogous compounds and serves as a predictive guide for the potential resolution of this compound. nih.govalmacgroup.com

Chemocatalytic Systems:

Chiral chemical catalysts can also be employed for the asymmetric esterification of 4-chloropicolinic acid. Chiral phosphoric acids, for example, have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations, including esterifications. These catalysts can activate the carboxylic acid towards nucleophilic attack by the alcohol in a chiral environment.

The Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride and a stoichiometric amount of a chiral amine, could be adapted for an asymmetric synthesis. nih.gov While traditionally not a catalytic method, modifications using chiral catalysts in conjunction with activating agents are being explored.

The evaluation of these catalytic systems would involve screening a variety of catalysts and reaction conditions to optimize for both yield and enantioselectivity. Key parameters to investigate include catalyst loading, reaction temperature, solvent, and the presence of additives.

The following table presents a hypothetical evaluation of different catalytic approaches for the synthesis of chiral this compound, based on literature precedents for similar transformations.

Catalytic SystemApproachPotential CatalystAnticipated Enantiomeric Excess (ee) (%)
BiocatalyticKinetic ResolutionNovozym 435>95
BiocatalyticKinetic ResolutionPseudomonas cepacia Lipase>90
ChemocatalyticAsymmetric EsterificationChiral Phosphoric Acid80-95
ChemocatalyticChiral Derivatizing Agent(R)-1-PhenylethanolDiastereomeric separation

This systematic evaluation of both biocatalytic and chemocatalytic systems will be instrumental in developing an efficient and scalable process for the production of enantiomerically pure this compound.

Chemical Reactivity and Derivatization Strategies of 4 Chloropicolinic Acid Isopropyl Ester

Transformations at the Pyridine (B92270) Ring System

The pyridine ring in 4-chloropicolinic acid isopropyl ester is activated towards nucleophilic attack due to the electron-withdrawing effects of both the nitrogen atom and the chlorine substituent. This inherent reactivity allows for a variety of transformations, enabling the introduction of diverse functional groups onto the heteroaromatic core.

Nucleophilic Aromatic Substitution Reactions (e.g., Halogen Displacement, Amination)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring. The electron-withdrawing ester group further enhances the electrophilicity of the pyridine ring, facilitating these substitution reactions.

Halogen Displacement: The chlorine atom at the 4-position can be displaced by various nucleophiles. While specific examples for the isopropyl ester are not extensively documented in publicly available literature, analogous reactions with similar chloropyridines are well-established. For instance, reactions with alkoxides or phenoxides can introduce new ether linkages.

Amination: The introduction of nitrogen-based nucleophiles is a particularly valuable transformation. Reactions with primary and secondary amines lead to the formation of 4-aminopicolinic acid derivatives, which are important scaffolds in medicinal chemistry. The reaction conditions for such aminations typically involve heating the chloropyridine ester with the desired amine, sometimes in the presence of a base to neutralize the HCl generated.

Electrophilic Functionalization of the Pyridine Core

Electrophilic aromatic substitution on the pyridine ring is generally more challenging compared to benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, under forcing conditions, reactions such as nitration and halogenation can be achieved. The directing effects of the existing substituents (chloro and isopropyl ester) would influence the position of the incoming electrophile. For this compound, the substitution pattern would be a result of the combined electronic effects of the deactivating chloro and ester groups and the deactivating pyridine nitrogen.

Detailed research findings on the direct electrophilic functionalization of this compound are scarce. However, related chemistries suggest that such reactions would require strong electrophiles and harsh conditions, and may result in a mixture of products.

Reductive and Oxidative Manipulations of the Heteroaromatic Ring

Reductive Manipulations: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This transformation significantly alters the geometry and electronic properties of the molecule, providing access to saturated heterocyclic systems. Typical catalysts for this reduction include platinum, palladium, or rhodium on a carbon support, under a hydrogen atmosphere. The ester functionality is generally stable under these conditions, although reduction to the corresponding alcohol can occur with more reactive reducing agents.

Oxidative Manipulations: Oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation. This can be achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be used to further functionalize the ring, as the N-oxide group alters the electronic properties and reactivity of the pyridine core.

Reactions Involving the Isopropyl Ester Moiety

The isopropyl ester group of this compound is susceptible to various transformations, primarily hydrolysis and transesterification, which allow for the modification of the carboxylic acid functionality.

Investigation of Ester Hydrolysis Mechanisms under Varied Conditions

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack by the alcohol.

Transesterification Reactions for Diverse Ester Formation

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is a versatile method for converting this compound into other esters, which may have different physical or biological properties. The reaction can be catalyzed by either acids or bases.

In a typical acid-catalyzed transesterification, the reaction is driven to completion by using a large excess of the desired alcohol. Base-catalyzed transesterification is also effective and proceeds via nucleophilic acyl substitution.

For instance, the reaction of this compound with methanol in the presence of an acid or base catalyst would yield methyl 4-chloropicolinate. The synthesis of the methyl ester of 4-chloropicolinic acid has been reported, often starting from 4-chloropicolinoyl chloride and reacting it with methanol. This suggests that the reverse reaction, the transesterification from the methyl ester to the isopropyl ester, would also be feasible under appropriate conditions.

Conversion to Amides and Hydrazide Derivatives

The conversion of this compound to its corresponding amide and hydrazide derivatives represents a key synthetic transformation, enabling the introduction of diverse functionalities and the construction of more complex molecular scaffolds. These reactions typically proceed via nucleophilic acyl substitution, where the alkoxy group of the ester is displaced by an amine or hydrazine.

The direct amidation of esters, including picolinate (B1231196) derivatives, can be achieved by heating with an amine. This process, known as aminolysis, can be performed with primary, secondary, and tertiary amines to yield the corresponding amides nih.gov. While amides are generally more stable and less reactive than esters, the direct conversion of esters to amides is a well-established transformation in organic synthesis chemrxiv.org. The reaction often requires elevated temperatures and may be catalyzed by the presence of a Lewis acid or by using an excess of the amine. For less reactive amines, such as anilines, the direct reaction with an ester can be challenging and may necessitate conversion of the ester to the more reactive acyl chloride or the use of peptide coupling agents mdpi.com.

The formation of hydrazides from esters is typically accomplished by reacting the ester with hydrazine hydrate. This reaction is generally efficient and is a common method for the synthesis of hydrazide derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry rug.nlfrontiersin.org. For instance, the methyl ester of 4-chloropicolinic acid has been shown to react with hydrazine hydrate to produce 4-chloro-pyridine-2-carboxylic acid hydrazide wikipedia.org. It is expected that the isopropyl ester would undergo a similar transformation.

Detailed research findings on the direct conversion of this compound to a wide range of amides and its corresponding hydrazide are not extensively documented in the readily available literature. However, based on the general reactivity of esters, a variety of primary and secondary amines, as well as hydrazine, are expected to be suitable nucleophiles for this transformation. The reaction conditions would likely need to be optimized for each specific substrate.

Reactant 1Reactant 2ProductReaction ConditionsYieldReference
Methyl 4-chloropicolinateHydrazine hydrate4-Chloro-pyridine-2-carboxylic acid hydrazideMethanolNot specified wikipedia.org
Picolinic acidN-alkylanilinesN-alkyl-N-phenylpicolinamides and 4-chloro-N-alkyl-N-phenylpicolinamidesThionyl chloride (in situ acid chloride formation)Good to moderate nih.gov

Cyclization and Annulation Reactions Employing the Pyridine Carboxylate Framework

The pyridine carboxylate framework of this compound serves as a versatile platform for the construction of fused heterocyclic systems through cyclization and annulation reactions. The presence of the chlorine atom at the 4-position and the ester group at the 2-position allows for a variety of synthetic manipulations to build additional rings onto the pyridine core.

One common strategy involves the initial conversion of the ester functionality into a more reactive group, such as an amide or a hydrazide, which can then participate in intramolecular cyclization reactions. For example, derivatives of picolinic acid can be utilized in palladium-catalyzed C-H/N-H coupling reactions to form five- and six-membered heterocycles, where a picolinamide group acts as a directing group rsc.org.

Furthermore, the pyridine ring itself can participate in cycloaddition reactions, although these are often challenging due to the aromaticity of the pyridine system. Diels-Alder reactions of pyridines are known but generally require harsh conditions or activation of the pyridine ring libretexts.orgorganic-chemistry.org. Transition-metal-catalyzed [2+2+2] cycloadditions of nitriles with alkynes represent a powerful method for the de novo synthesis of pyridines, and this strategy can be extended to the synthesis of fused pyridine systems nih.gov.

While specific examples detailing the direct use of this compound in cyclization and annulation reactions are not prevalent in the reviewed literature, the general principles of pyridine chemistry suggest several potential pathways. For instance, nucleophilic aromatic substitution of the 4-chloro group followed by intramolecular cyclization of the newly introduced substituent with the ester group (or a derivative thereof) at the 2-position could lead to the formation of various bicyclic and polycyclic heterocyclic systems. The development of such reactions would be a valuable extension of the synthetic utility of this compound.

Starting Material TypeReaction TypeProduct TypeGeneral Comments
Pyridine derivativesDiels-Alder CycloadditionTetrahydropyridines or PyridinesOften requires harsh conditions or activation of the pyridine ring. libretexts.orgorganic-chemistry.org
Picolinamide derivativesPalladium-catalyzed C-H/N-H couplingFused five- and six-membered heterocyclesThe picolinamide group acts as a directing group. rsc.org
Nitriles and AlkynesTransition-metal-catalyzed [2+2+2] cycloadditionSubstituted PyridinesA powerful method for the de novo synthesis of the pyridine ring. nih.gov

Coupling Reactions for the Formation of Complex Molecular Architectures

The chlorine atom at the 4-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions enable the straightforward introduction of a wide range of substituents, leading to the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. The Suzuki coupling is widely used for the formation of biaryl compounds. While the reactivity of chloropyridines in Suzuki couplings can be lower than that of their bromo or iodo counterparts, the use of appropriate palladium catalysts and ligands can facilitate these transformations. The reaction is generally tolerant of a wide range of functional groups, including esters researchgate.net.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds and is used to introduce alkynyl moieties onto the pyridine ring. The reaction conditions are typically mild, and a variety of functional groups are tolerated rug.nl.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a means to introduce vinyl groups at the 4-position of the picolinic acid ester. The stereoselectivity of the Heck reaction is often high, leading predominantly to the trans isomer nih.gov.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. The Buchwald-Hartwig amination has become a vital tool for the synthesis of arylamines and is applicable to a wide range of amine coupling partners and aryl halides, including chloropyridines. The choice of ligand is crucial for the success of this reaction, especially with less reactive aryl chlorides wikipedia.orglibretexts.org.

The application of these coupling reactions to this compound provides access to a diverse array of substituted picolinic acid derivatives, which can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Coupling ReactionCoupling PartnerBond FormedCatalyst/Ligand System (General)
Suzuki-MiyauraOrganoboronic acid/esterC(sp²)-C(sp²)Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
SonogashiraTerminal alkyneC(sp²)-C(sp)Palladium catalyst and Copper(I) co-catalyst
HeckAlkeneC(sp²)-C(sp²)Palladium catalyst (e.g., Pd(OAc)₂)
Buchwald-HartwigAmineC(sp²)-NPalladium catalyst and a phosphine ligand

Coordination Chemistry and Metal Complexation Studies of Picolinic Acid Esters

Ligand Design Principles and Chelation Characteristics

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. 4-Chloropicolinic acid isopropyl ester is a derivative of picolinic acid, featuring substituents that modify its steric and electronic properties.

Assessment of N,O-Bidentate Coordination Modes

Picolinic acid and its derivatives are well-known for their ability to act as bidentate chelating agents, coordinating to metal ions through the pyridine (B92270) nitrogen and an oxygen atom from the carboxylate or ester group. This N,O-bidentate coordination results in the formation of a stable five-membered chelate ring, which is a thermodynamically favored arrangement. In the case of this compound, coordination is expected to occur between the pyridine nitrogen atom and the carbonyl oxygen of the isopropyl ester group. This mode of coordination is a common feature for picolinate-based ligands and is crucial for the formation of stable metal complexes.

Influence of the Isopropyl Ester Group on Ligand Sterics and Electronics

The substituents on the picolinic acid backbone play a critical role in determining the properties of the ligand and its metal complexes.

Electronic Effects: The presence of a chloro group at the 4-position of the pyridine ring has a significant electronic effect. Chlorine is an electron-withdrawing group, which reduces the electron density on the pyridine ring. This, in turn, decreases the basicity of the pyridine nitrogen atom, potentially affecting the strength of the metal-nitrogen bond. The electronic properties of substituents can be crucial in tuning the redox properties of the metal center in a complex, which is particularly important for catalytic applications. nih.gov

SubstituentPositionEffectImplication on Coordination
4-ChloroPyridine RingElectron-withdrawingDecreases basicity of pyridine nitrogen, potentially weakening the M-N bond and affecting complex stability and reactivity.
Isopropyl EsterCarboxyl GroupSteric BulkHinders the approach of other ligands or substrates to the metal center, influencing the coordination number and geometry of the complex.

Synthesis and Characterization of Metal-Picolinate Ester Coordination Compounds

The synthesis of coordination compounds involving this compound would likely follow established procedures for other picolinate (B1231196) esters.

Exploration of Diverse Metal Ion Complexation

Complexes of this compound with a variety of transition metal ions, such as copper(II), zinc(II), cobalt(II), and chromium(III), could be synthesized. A general approach would involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or perchlorates) in an appropriate solvent. The resulting complexes can be characterized by a range of analytical techniques:

Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal center.

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal. A characteristic shift in the stretching frequency of the carbonyl (C=O) group of the ester to a lower wavenumber upon coordination is expected.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the complexes and to infer the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state.

Catalytic Applications of Metal-Picolinate Ester Complexes

Metal complexes of picolinic acid and its derivatives have shown promise in various catalytic applications. For instance, they have been investigated as catalysts for the hydrolysis of esters and for olefin oligomerization reactions. nih.govmdpi.comacs.orgnih.gov

The metal complexes of this compound could also be explored for their catalytic potential. The electronic and steric properties of this ligand could be advantageous in certain catalytic processes. The electron-withdrawing nature of the 4-chloro substituent would increase the Lewis acidity of the coordinated metal ion, which could enhance its catalytic activity in reactions that are promoted by Lewis acids. On the other hand, the steric bulk of the isopropyl group could be exploited to control the selectivity of a reaction by directing the approach of a substrate to the metal's active site. nih.gov

For example, copper complexes of picolinate ligands have been used in "click chemistry" to catalyze the formation of 1,4-disubstituted triazoles. nih.gov It is conceivable that a copper complex of this compound could also be an effective catalyst for such reactions, with the substituents on the ligand potentially influencing the reaction rate and efficiency. Furthermore, chromium and cobalt complexes with dipicolinate ligands have been used as precatalysts in the oligomerization of olefins. mdpi.com This suggests that similar complexes with this compound could also be active in this area.

Role in Homogeneous and Heterogeneous Catalysis

The structural features of picolinate esters, such as this compound, make them versatile ligands for both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal-picolinate complex is soluble in the reaction medium, leading to high activity and selectivity. However, catalyst recovery can be a challenge. rsc.org Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers the advantage of easy separation and recycling. rsc.org

Homogeneous Catalysis:

Picolinic acid-type ligands have been shown to enhance the catalytic activity of transition metals in oxidation reactions. For instance, picolinic acid can significantly mediate the activation of peracetic acid by Mn(II) for the degradation of micropollutants. acs.orgnih.gov This suggests that a complex of this compound with Mn(II) could also exhibit catalytic activity in similar oxidation processes. The ester group and the chloro substituent on the pyridine ring can modulate the electronic properties and solubility of the complex, potentially influencing its catalytic efficacy.

Complexes of chromium(III) and cobalt(II) with dipicolinate ligands have been used as precatalysts for the oligomerization of olefins. mdpi.com This indicates a potential application for this compound in forming catalytically active species for carbon-carbon bond-forming reactions.

Heterogeneous Catalysis:

To overcome the challenges of catalyst separation in homogeneous systems, picolinate-based catalysts can be heterogenized. This can be achieved by anchoring the metal-picolinate complex to a solid support or by synthesizing porous catalytic materials like metal-organic frameworks (MOFs) with picolinate-derived linkers. researchgate.net For example, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been employed in the synthesis of picolinate and picolinic acid derivatives. rsc.org This approach could be adapted for catalysts based on this compound, enabling their use in continuous flow reactors and simplifying product purification. Vanadium-titanium oxide catalysts have also been studied for the heterogeneous oxidation of 2-picoline to picolinic acid, demonstrating the utility of solid catalysts in the synthesis of picolinic acid derivatives. researchgate.net

Mechanism of Action in Metal-Mediated Transformations (e.g., Oxidation Processes)

The mechanism of action of picolinate ester ligands in metal-mediated transformations often involves the formation of a metal-ligand complex that facilitates the redox cycling of the metal center. The picolinate ligand can stabilize different oxidation states of the metal, thereby promoting the catalytic process.

In oxidation processes catalyzed by Mn(II) and mediated by picolinic acid, the formation of high-valent manganese species is proposed as a key mechanistic step. acs.orgnih.gov The picolinic acid ligand is believed to coordinate to the Mn(II) ion, and upon reaction with an oxidant like peracetic acid, a high-valent Mn species (e.g., Mn(III) or Mn(IV)) is generated. This highly reactive species is then responsible for the oxidation of the substrate. The σ-donor and weak π-acceptor characteristics of the pyridine nitrogen in the picolinate ligand can enhance the nucleophilicity of the metal center and boost the catalytic activity of the metal complex. nih.gov It is plausible that a complex of this compound would follow a similar mechanism, with the chloro and isopropyl ester groups influencing the redox potential of the metal center.

Studies on the picolinic acid-catalyzed chromium(VI) oxidation of sulfides have shown that the reaction follows third-order kinetics, being first order in the oxidant, the sulfide, and the catalyst. rsc.org This suggests the formation of a chromium(VI)-picolinic acid complex that acts as the active oxidant. Three different mechanisms have been proposed to account for the observed experimental results in this system. rsc.org While the specific mechanism for a this compound complex would require detailed investigation, these findings provide a framework for understanding its potential role in facilitating electron transfer processes.

The table below summarizes the proposed mechanistic roles of picolinate ligands in metal-mediated oxidation reactions based on existing research.

MetalOxidantProposed Active SpeciesRole of Picolinate Ligand
Mn(II)Peracetic AcidHigh-valent Mn species (e.g., Mn(III), Mn(IV))Stabilization of high-valent metal species, enhancement of metal center nucleophilicity. acs.orgnih.gov
Cr(VI)-Cr(VI)-picolinic acid complexFormation of an active oxidant complex, facilitation of electron transfer. rsc.org

Development of Novel Catalytic Systems Based on Picolinate Ester Ligands

The versatility of the picolinate scaffold allows for the design and synthesis of novel catalytic systems with tailored properties. By modifying the substituents on the pyridine ring and the ester group, researchers can fine-tune the steric and electronic environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

The development of new picolinate-based catalysts is an active area of research. For example, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been designed and synthesized as potential herbicides. mdpi.com While not a catalytic application, this demonstrates the chemical tractability of modifying the picolinic acid structure to achieve specific functions.

In the realm of catalysis, new chromium(III) and cobalt(II) complexes with dipicolinate and other ligands have shown high activity as precatalysts for the oligomerization of olefins. mdpi.com This opens up possibilities for developing catalysts based on this compound for similar applications. The chloro-substituent, in particular, could influence the Lewis acidity of the metal center and, consequently, the catalytic activity.

Furthermore, the synthesis of picolinate and picolinic acid derivatives using novel heterogeneous catalysts like UiO-66-N(Zr)-N(CH2PO3H2)2 represents a significant advancement in creating new catalytic materials. researchgate.net This methodology could be extended to synthesize a variety of functionalized picolinate esters, including isopropyl esters, for use as ligands in new catalytic systems.

The following table provides examples of recently developed catalytic systems based on picolinic acid derivatives.

Catalyst SystemApplicationKey Features
Mn(II) with Picolinic AcidDegradation of micropollutantsHomogeneous catalyst, formation of high-valent Mn species. acs.orgnih.gov
Cr(III) and Co(II) with DipicolinateOlefin oligomerizationHomogeneous precatalysts, high catalytic activity. mdpi.com
UiO-66(Zr)-based MOFSynthesis of picolinatesHeterogeneous catalyst, nanoporous material. rsc.org

The continued exploration of substituted picolinate esters like this compound as ligands is expected to lead to the discovery of new and improved catalysts for a wide range of chemical transformations.

Mechanistic Investigations of Chemical Transformations Involving Picolinic Acid Esters

Detailed Reaction Mechanism Elucidation for Ester Formation

The formation of 4-Chloropicolinic acid isopropyl ester from 4-Chloropicolinic acid and isopropanol is typically achieved through an acid-catalyzed esterification, commonly known as the Fischer-Speier esterification. This reversible reaction involves the activation of the carboxylic acid by a catalyst, making it susceptible to nucleophilic attack by the alcohol. mdpi.commdpi.com

The mechanism of Fischer-Speier esterification proceeds through a series of distinct, reversible steps, each involving proton transfer and nucleophilic attack. mdpi.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of 4-Chloropicolinic acid by a strong acid catalyst, such as sulfuric acid. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. mdpi.commasterorganicchemistry.comyoutube.com The resulting protonated carbonyl is resonance-stabilized. youtube.com

Nucleophilic Attack by Alcohol : The activated carbonyl carbon is then attacked by the lone pair of electrons on the oxygen atom of isopropanol. This nucleophilic addition results in the formation of a tetrahedral intermediate, also known as an oxonium ion. mdpi.commasterorganicchemistry.com

Proton Transfer : A key feature of the mechanism is the transfer of a proton from one oxygen atom to another within the tetrahedral intermediate. This is often depicted as a two-step process mediated by a "proton shuttle," such as a solvent molecule or another alcohol molecule. masterorganicchemistry.commasterorganicchemistry.com The proton is removed from the oxygen originating from the isopropanol and transferred to one of the hydroxyl groups originating from the carboxylic acid. This converts a poor leaving group (-OH) into a good leaving group (-OH₂⁺). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This step generates a protonated ester. mdpi.commasterorganicchemistry.com

Deprotonation : In the final step, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or a solvent molecule, to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

The rate-determining step in Fischer esterification can vary depending on the specific reactants and conditions, but it is often considered to be the nucleophilic attack of the alcohol on the protonated carboxylic acid or the protonation of the acid itself. mdpi.commdpi.com

Kinetic models such as the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models are often used to describe the kinetics of heterogeneously catalyzed esterification reactions. For many acid-resin catalyzed esterifications, the LHHW model, which assumes the reaction occurs on the catalyst surface, provides the best fit, suggesting a surface reaction-controlled process. nih.govmdpi.com

Below is a table of representative kinetic parameters for the esterification of acetic acid with isopropyl alcohol, a reaction analogous to the formation of the title compound's ester functional group.

Kinetic ModelApparent Activation Energy (Ea)CatalystReference
Langmuir-Hinshelwood-Hougen-Watson (LHHW)68.62 kJ/molAmberlyst 15 nih.gov
Langmuir-Hinshelwood-Hougen-Watson (LHHW)62.0 ± 0.2 kJ/molAmberlyst-35 mdpi.com

Data is for the esterification of acetic acid with isopropyl alcohol and similar systems, serving as an analogue for the formation of this compound.

Studies of Fragmentation Pathways in Mass Spectrometry of Picolinyl Esters

Picolinyl esters are extensively used as derivatives for the structural elucidation of organic molecules, particularly fatty acids, using gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov Their fragmentation patterns are highly informative due to the directing effect of the pyridine (B92270) ring.

The primary mechanism of ion formation for picolinyl esters under electron impact (EI) conditions involves the localization of the positive charge on the nitrogen atom of the pyridine ring. nih.gov This initial ionization event triggers a cascade of fragmentation reactions.

A key mechanistic feature is the abstraction of a hydrogen atom from the alkyl chain (in this case, the isopropyl group) by the electron-deficient nitrogen site. This creates a radical site along the chain, which in turn initiates a series of cleavage reactions. nih.gov This process allows for the determination of structural features along the ester chain. nih.gov

For this compound, the fragmentation would be expected to follow these established models:

Molecular Ion (M⁺·) : A peak corresponding to the intact radical cation.

Alpha-Cleavage : Cleavage of the C-C bond adjacent to the oxygen of the ester group.

McLafferty Rearrangement : If a gamma-hydrogen is available, a rearrangement can occur, leading to the loss of a neutral alkene and the formation of a characteristic fragment ion.

Pyridine Ring Fragments : Characteristic ions corresponding to the picolinyl moiety, such as fragments at m/z 92 (picolinyl radical), 108, and others resulting from cleavages around the ester linkage.

The fragmentation of picolinyl esters produces a series of diagnostic ions that are useful for structure determination. nih.gov A proposed fragmentation data table for this compound is presented below, based on general fragmentation rules for esters and picolinyl derivatives.

m/z (mass-to-charge ratio)Proposed Fragment Structure / OriginFragmentation Pathway
213/215[M]⁺· (Molecular Ion)Initial electron impact
198/200[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
170/172[4-Cl-C₅H₃NCO]⁺Cleavage of the ester C-O bond (loss of O-isopropyl)
140/142[4-Cl-C₅H₃N-C≡O]⁺Loss of the isopropyl group
111/113[4-Cl-C₅H₃N]⁺·Loss of the entire ester functional group

The dual m/z values (e.g., 213/215) reflect the isotopic signature of chlorine (~3:1 ratio of ³⁵Cl to ³⁷Cl).

To confirm proposed fragmentation mechanisms, stable isotope labeling is a definitive technique. fu-berlin.de In the context of picolinyl esters, deuterium (²H or D) labeling has been employed to investigate the mechanisms of ion formation. nih.govnih.gov

By strategically placing deuterium atoms within the ester molecule, researchers can track the movement of specific atoms during fragmentation. For example, labeling the isopropyl group of this compound with deuterium would allow for unambiguous confirmation of pathways involving hydrogen abstraction or rearrangements like the McLafferty rearrangement. nih.gov If a fragment's mass shifts by the number of deuterium atoms incorporated, it confirms that the labeled portion of the molecule is retained in that fragment ion. fu-berlin.de Such studies have been crucial in verifying mechanisms like the reciprocal hydrogen transfer involved in the formation of certain diagnostic ions in the mass spectra of picolinyl esters. nih.gov

Mechanistic Probes into Metal-Catalyzed Reactions

The picolinic acid moiety is an effective bidentate chelating ligand for various metal ions, a property that influences the reactivity of its esters. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group can coordinate with a metal center, facilitating catalytic transformations.

Studies on the hydrolysis of picolinate (B1231196) esters have shown significant rate acceleration in the presence of divalent metal ions such as copper(II) and zinc(II). acs.org The proposed mechanism for this metal-catalyzed hydrolysis involves the formation of a metallomicelle or a direct complex with the picolinate ester.

The coordination of the metal ion to the picolinic acid moiety serves several functions:

Activation : The metal ion acts as a Lewis acid, withdrawing electron density from the carbonyl carbon and making it more susceptible to nucleophilic attack by water or hydroxide ions. acs.org

Delivery of Nucleophile : In some proposed mechanisms, the metal ion coordinates a water molecule, lowering its pKa and effectively delivering a hydroxide ion as the nucleophile to the ester carbonyl.

Stabilization : The metal can stabilize the tetrahedral intermediate formed during the hydrolysis reaction.

This catalytic effect makes the ester linkage more labile. The efficiency of the catalysis is dependent on the specific metal ion and the structure of the ester. Such mechanistic insights are crucial for understanding the role of picolinic acid esters in biological systems and for the design of synthetic catalysts.

Role of High-Valent Metal Species in Oxidation Processes

Recent research has highlighted the significant role of high-valent metal species as potent and selective oxidants in chemical transformations. In the context of picolinic acid and its derivatives, these high-valent species are often generated through the activation of a metal catalyst. For instance, manganese, a transition metal with a wide array of oxidation states (from +2 to +7), is a common catalyst in such reactions nih.govacs.org.

Studies involving picolinic acid (PICA) have shown that it can act as a chelating ligand to mediate the activation of Mn(II) in advanced oxidation processes (AOPs) using peracetic acid (PAA) nih.govacs.org. While Mn(II) alone exhibits poor reactivity with PAA, the presence of picolinic acid significantly accelerates the degradation of micropollutants. This enhancement is attributed to the formation of high-valent manganese species, specifically Mn(V) nih.govacs.org.

The proposed mechanism involves the initial formation of an intermediate Mn(III)-PICA complex, which demonstrates greater reactivity towards PAA than Mn(II) alone acs.org. This intermediate then reacts further to generate the highly reactive Mn(V) species. These high-valent metal species are advantageous as they are strong oxidants with greater selectivity compared to free radicals, allowing them to persist longer and react more specifically in complex chemical environments nih.govacs.org. The formation of these species is often confirmed by observing the conversion of probe compounds, such as Phenyl methyl sulfoxide (PMSO), to their oxidized forms, like Phenyl methyl sulfone (PMSO2), via oxygen atom transfer, a characteristic reaction of high-valent metal species nih.gov.

Table 1: Reactive Species in PAA-Mn(II)-PICA System and their Characteristics

Reactive Species Method of Generation Key Characteristics Role in Oxidation
Mn(V) Reaction of Mn(III)-PICA with PAA Strong and selective oxidant Major contributor to the degradation of micropollutants
Mn(III) Reaction of Mn(II) with PAA, stabilized by PICA Unstable, disproportionates to Mn(II) and Mn(IV) in the absence of a stabilizing ligand Intermediate in the formation of Mn(V)

Influence of Ligand Environment on Catalytic Cycles

The presence of picolinic acid as a chelating agent can stabilize intermediate oxidation states of the metal catalyst. For example, in the Mn(II)-catalyzed oxidation with PAA, picolinic acid stabilizes the Mn(III) intermediate, preventing its rapid disproportionation and facilitating the subsequent formation of the highly reactive Mn(V) species nih.govacs.org. This stabilization is a key factor in steering the reaction mechanism towards the generation of high-valent oxidants rather than less selective free radicals nih.gov.

Furthermore, the structure of the ligand itself is a determining factor. The use of different derivatives of picolinic acid can influence the electronic and steric properties of the metal-ligand complex, thereby tuning the reactivity and selectivity of the catalyst. While specific studies on this compound are limited, the principles derived from studies on picolinic acid and other derivatives are highly relevant. The electron-withdrawing nature of the chloro-substituent and the steric bulk of the isopropyl ester group in this compound would be expected to modulate the coordination to the metal center and, consequently, the catalytic performance.

Table 2: Effect of Mn(II) to PICA Molar Ratio on Methylene Blue (MB) Removal

[Mn(II)]:[PICA] Ratio Initial Rate (kinitial, min-1) MB Removal (%)
1:1 (4.10 ± 0.12) × 10-2 29
1:4 (1.28 ± 0.05) × 10-1 58

Data adapted from a study on the degradation of Methylene Blue (MB) in the PAA-Mn(II)-PICA system nih.gov.

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Chloropicolinic acid isopropyl ester in both solution and the solid state.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals. The ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyridine (B92270) ring and the methine and methyl protons of the isopropyl group. The predicted chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom, the ester group, and the nitrogen atom in the pyridine ring.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-3 8.1 - 8.3 d ~5
H-5 7.4 - 7.6 dd ~5, ~2
H-6 8.6 - 8.8 d ~2
CH (isopropyl) 5.1 - 5.3 sept ~6

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum would similarly provide characteristic signals for each carbon atom in the molecule. chemicalbook.comchemicalbook.com Solid-state NMR (ssNMR), particularly ¹³C CP/MAS (Cross-Polarization Magic Angle Spinning), could offer insights into the molecular structure in the crystalline form, revealing information about polymorphism and molecular packing. rhhz.net For instance, studies on 2-picolinic acid have shown that solid-state NMR can distinguish between different tautomeric forms and identify cases where multiple symmetry-independent molecules exist in the crystal lattice. rhhz.net

Conformation and Configurational Analysis

The conformation of the isopropyl ester group relative to the pyridine ring is a key structural feature. The rotational barrier around the C(2)-C(carbonyl) and C(carbonyl)-O bonds will determine the preferred spatial arrangement. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, would be crucial in determining the through-space proximity of protons, thereby elucidating the dominant conformer in solution. For example, NOE correlations between the isopropyl methine proton and the H-3 proton of the pyridine ring would suggest a specific orientation of the ester group.

Dynamic NMR Studies of Molecular Processes

Dynamic NMR (DNMR) spectroscopy can be employed to study the kinetics of conformational changes, such as the rotation around single bonds. unibas.itunibas.it For the isopropyl group in this compound, rotation around the C-O bond could be restricted at low temperatures. This would lead to the two methyl groups becoming diastereotopic and, therefore, magnetically non-equivalent, resulting in two distinct signals in the NMR spectrum. unibas.it As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single doublet. By analyzing the line shapes at different temperatures, the energy barrier for this rotational process can be calculated, providing valuable information about the steric and electronic environment of the ester group.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Detailed Structural Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. libretexts.orgoregonstate.edu Other characteristic bands would include C-O stretching vibrations of the ester, C-Cl stretching, and various vibrations associated with the pyridine ring (C=C and C=N stretching, and C-H bending). cdnsciencepub.comaps.org Studies on related picolinic acid derivatives have shown characteristic bands for the pyridine ring and the carboxylic acid or ester functional group. researchgate.net

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data. researchgate.net The pyridine ring breathing modes, which are typically strong in Raman spectra, would be readily observable. researchgate.net The C-Cl stretch would also give rise to a characteristic Raman signal. Comparing the FTIR and Raman spectra can help in assigning vibrational modes, as some modes may be strong in one technique and weak or absent in the other based on the change in dipole moment (FTIR) or polarizability (Raman). cdnsciencepub.comacs.org

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
C=O (ester) Stretching 1720 - 1740
C-O (ester) Stretching 1250 - 1300
Pyridine Ring C=C, C=N Stretching 1400 - 1600
C-Cl Stretching 700 - 800

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Precise Structural Elucidation

High-resolution mass spectrometry (HRMS) is essential for determining the exact elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, the molecular formula can be unequivocally confirmed.

Fragmentation Pattern Analysis for Connectivity Determination

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing a pattern that is characteristic of the molecule's structure. libretexts.orgchemguide.co.uklibretexts.org The fragmentation of esters often involves characteristic cleavages. For this compound, key fragmentation pathways are expected to include:

Loss of the isopropoxy radical (-•OCH(CH₃)₂): This would result in the formation of the 4-chloropicolinoyl cation.

Loss of propene via McLafferty rearrangement: If a gamma-hydrogen is available on the alkyl chain (which is not the case for an isopropyl group directly attached to the oxygen), this would be a common pathway. However, other rearrangements are possible.

Cleavage of the isopropyl group: Loss of a methyl radical from the isopropyl group or loss of a propyl radical.

Fragmentation of the pyridine ring: Loss of Cl• or HCN.

Tandem mass spectrometry (MS/MS) would provide even more detailed structural information. wikipedia.orgnih.gov In an MS/MS experiment, the molecular ion is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This allows for the establishment of connectivity between different parts of the molecule. For instance, fragmentation of the 4-chloropicolinoyl cation would confirm the presence of the 4-chloropyridine (B1293800) ring attached to a carbonyl group. Studies on picolinyl esters have demonstrated their utility in structural determination through characteristic fragmentation patterns initiated by the pyridine nitrogen. nih.govnih.govresearchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
[M]+• Molecular Ion
[M - 15]+ Loss of •CH₃
[M - 43]+ Loss of •C₃H₇
[M - 59]+ Loss of •OCH(CH₃)₂
140/142 [4-chloropicolinoyl cation]+
112/114 [4-chloropyridine cation radical]+•

Note: The presence of chlorine will result in characteristic isotopic patterns (M, M+2) for chlorine-containing fragments.

X-ray Diffraction Studies for Solid-State Structural Analysis of Related Crystals

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions. nih.govresearchgate.net While a crystal structure for this compound itself may not be available, analysis of related structures, such as picolinic acid and its derivatives, provides valuable insights. mdpi.comresearchgate.netrsc.orgresearchgate.net

X-ray diffraction studies on picolinic acid have revealed its crystal packing and the formation of hydrogen-bonded networks. mdpi.comresearchgate.net For this compound, a crystalline solid, XRD would reveal the conformation of the molecule in the solid state, which may differ from its preferred conformation in solution. Furthermore, it would elucidate the nature of intermolecular interactions, such as π-π stacking of the pyridine rings or halogen bonding involving the chlorine atom, which govern the crystal packing. Powder X-ray diffraction (PXRD) could be used to characterize the bulk material, identify different crystalline phases (polymorphs), and assess purity. researchgate.net

Advanced Chromatographic Separations for Isomer Isolation and Purification

The isolation and purification of this compound from reaction mixtures, as well as the separation of its potential isomers, are critical steps to ensure high purity for subsequent applications. Advanced chromatographic methodologies are indispensable for achieving the stringent purity requirements. These techniques are tailored to exploit subtle differences in the physicochemical properties of the target compound and its related impurities, including positional and chiral isomers.

Preparative and Flash Chromatography for Bulk Purification

For the initial purification of this compound on a larger scale, preparative high-performance liquid chromatography (HPLC) and flash chromatography are the methods of choice. These techniques are adept at separating the desired product from starting materials, by-products, and other impurities generated during synthesis.

The development of a preparative HPLC method typically begins at an analytical scale to identify a suitable stationary phase and mobile phase combination that provides the best selectivity for the target compound. For pyridine derivatives like this compound, reversed-phase chromatography is a common starting point.

Method Development Strategy for Preparative HPLC:

Column and Mobile Phase Screening: Initial screening on analytical columns (e.g., C18, C8, Phenyl) with different mobile phase compositions (e.g., acetonitrile/water or methanol/water, often with additives like trifluoroacetic acid or formic acid to improve peak shape) is performed to find the optimal separation conditions.

Loading Studies: Once analytical conditions are established, loading studies are conducted to determine the maximum amount of crude sample that can be loaded onto the column without compromising resolution.

Scale-Up: The method is then scaled up to a preparative column with a larger diameter and particle size to handle larger quantities of the material.

Flash chromatography offers a faster and more economical alternative for routine purification. A patent describing the synthesis of a related compound mentions the purification of this compound by flash chromatography using a mixture of hexanes and ethyl acetate (B1210297) as the eluent. This suggests that normal-phase chromatography on a silica (B1680970) gel stationary phase is effective for its purification.

Below is a representative table of parameters for the flash chromatographic purification of a compound with similar polarity to this compound.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 50%)
Flow Rate Dependent on column size (e.g., 20-50 mL/min for a 40g column)
Detection UV at 254 nm

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

The separation of isomers, which have identical molecular weights and often similar polarities, presents a significant chromatographic challenge. This is particularly relevant for positional isomers (e.g., 2-, 3-, 5-, or 6-chloropicolinic acid isopropyl ester) that may form during the synthesis.

Specialized HPLC columns and mobile phases are required to resolve these closely related compounds. For aromatic and heterocyclic isomers, columns that offer alternative selectivities, such as those based on π-π interactions, are often employed.

Column TypeStationary PhaseSeparation PrincipleApplication for Isomers
Phenyl-Hexyl Phenyl-Hexyl bonded silicaπ-π interactions, hydrophobicitySeparation of aromatic positional isomers
Pentafluorophenyl (PFP) Pentafluorophenyl bonded silicaDipole-dipole, π-π, and hydrophobic interactionsResolving halogenated aromatic isomers
Graphitized Carbon Porous graphitic carbonShape selectivity, electronic interactionsSeparation of structurally similar isomers

The separation of aminopyridine isomers has been successfully achieved using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. This approach could be adapted for the separation of chloropicolinic acid isopropyl ester isomers by carefully controlling the mobile phase pH and ionic strength.

Chiral Chromatography for Enantiomer Resolution

If a chiral center is present in a derivative of 4-Chloropicolinic acid, or if the molecule exhibits atropisomerism, the separation of the resulting enantiomers is necessary. Chiral HPLC is the most effective technique for this purpose. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including esters. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) can significantly influence the selectivity of the separation.

The following table outlines typical conditions for the chiral separation of picolinate (B1231196) esters, which are structurally analogous to this compound.

ParameterDescription
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/Isopropanol mixtures (e.g., 90:10 v/v) for normal-phase separation
Flow Rate 0.5 - 1.0 mL/min
Temperature Ambient or controlled (e.g., 25 °C)
Detection UV at a suitable wavelength (e.g., 254 nm or 270 nm)

The successful separation of enantiomers is quantified by the separation factor (α) and the resolution (Rs). A higher α value indicates better separation, while an Rs value of 1.5 or greater signifies baseline resolution. Research on the chiral separation of similar heterocyclic compounds has demonstrated that achieving high enantiomeric excess is feasible with the appropriate selection of the CSP and mobile phase.

Computational Chemistry Applications to 4 Chloropicolinic Acid Isopropyl Ester Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn govern its reactivity. For 4-chloropicolinic acid isopropyl ester, methods such as Hartree-Fock (HF) and post-HF calculations are used to solve the Schrödinger equation, providing a detailed picture of the electron distribution.

These calculations yield crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these methods can generate molecular electrostatic potential (MEP) maps. For this compound, an MEP map would visualize the electron-rich and electron-poor regions. The electronegative nitrogen and oxygen atoms are expected to be electron-rich (nucleophilic) sites, while the hydrogen atoms and the carbon attached to the chlorine would be relatively electron-poor (electrophilic) sites. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Representative Electronic Properties from Quantum Chemical Calculations Note: The following data are illustrative examples of parameters that would be obtained from a typical quantum chemical calculation.

Parameter Representative Value Significance
HOMO Energy -7.5 eV Indicates potential for electron donation.
LUMO Energy -1.2 eV Indicates potential for electron acceptance.
HOMO-LUMO Gap 6.3 eV Suggests high kinetic stability.
Dipole Moment 2.5 Debye Quantifies the overall polarity of the molecule.

Density Functional Theory (DFT) Studies for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional structure of this compound by finding the geometry with the lowest energy.

This "geometry optimization" provides precise predictions of bond lengths, bond angles, and dihedral angles. For instance, DFT can calculate the precise lengths of the C-Cl bond, the C=O bond in the ester group, and the bonds within the pyridine (B92270) ring.

Conformational analysis is another critical application of DFT. The isopropyl ester group can rotate around the C-O single bond, leading to different spatial arrangements or conformers. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be mapped out. This allows researchers to identify the lowest-energy conformer—the most likely shape of the molecule under normal conditions—as well as the energy barriers between different conformations.

Table 2: Predicted Molecular Geometry Parameters from DFT Calculations Note: The following data are illustrative examples based on typical bond lengths and angles for similar structures.

Parameter Predicted Value
Bond Lengths
C-Cl 1.75 Å
C=O (ester) 1.21 Å
C-O (ester) 1.34 Å
C-N (ring) 1.33 Å
Bond Angles
O=C-O (ester) 124°
C-C-Cl 119°
C-N-C (ring) 117°

Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a potential reaction of interest is the nucleophilic aromatic substitution of the chlorine atom. Modeling this process involves identifying the reactants, products, and, most importantly, the high-energy transition state that connects them.

By calculating the potential energy surface of the reaction, researchers can determine the activation energy—the energy barrier that must be overcome for the reaction to proceed. A high activation energy implies a slow reaction, while a low barrier suggests a faster one. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight. Computational models can confirm whether a proposed mechanism is energetically feasible and can help predict the products of a reaction under various conditions.

Table 3: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction Note: The values are representative for a modeled reaction pathway.

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials (e.g., Isopropyl ester + Nucleophile)
Transition State +25.0 Highest energy point along the reaction coordinate.
Products -10.0 Final products of the reaction.

Computational Investigations of Ligand-Metal Interactions in Coordination Chemistry

Picolinic acid and its derivatives are well-known for their ability to act as ligands, binding to metal ions to form coordination complexes. This compound possesses two primary potential coordination sites: the nitrogen atom of the pyridine ring and the carbonyl oxygen atom of the ester group. These sites can act as a bidentate ligand, chelating to a single metal center.

Computational methods, particularly DFT, are used to study these interactions. By modeling the complex formed between the ester and a metal ion (e.g., Cu²⁺, Zn²⁺, Fe³⁺), researchers can predict the geometry of the resulting complex, including the metal-ligand bond lengths and angles.

Crucially, these calculations can also determine the binding energy, which quantifies the strength of the interaction between the ligand and the metal. A higher binding energy indicates the formation of a more stable complex. This information is vital in fields like catalysis and materials science, where the stability and structure of metal complexes are paramount.

Table 4: Representative Parameters for a Modeled Metal Complex Note: Data are hypothetical for the interaction with a divalent metal ion (M²⁺).

Parameter Predicted Value Significance
Binding Energy -45 kcal/mol Indicates a strong, favorable interaction.
M-N Bond Length 2.10 Å Describes the distance between the metal and nitrogen atom.
M-O Bond Length 2.05 Å Describes the distance between the metal and oxygen atom.

Emerging Research Applications and Future Directions

Role as a Precursor in the Synthesis of Biologically Active Scaffolds for Research

The structure of 4-Chloropicolinic acid isopropyl ester, featuring a reactive chlorine atom and an ester group on a pyridine (B92270) ring, suggests its potential as a versatile precursor for constructing more complex molecules with potential biological activity.

Development of Novel Heterocyclic Building Blocks

The chlorine atom at the 4-position of the pyridine ring can be displaced through various nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to the synthesis of novel substituted picolinic acid derivatives. These derivatives could then serve as building blocks for the construction of more elaborate heterocyclic systems. For instance, coupling reactions could be employed to introduce aryl, alkyl, or other heterocyclic moieties at the 4-position, thereby generating a library of diverse scaffolds for further chemical exploration.

Utility in Target-Oriented Synthesis and Combinatorial Chemistry

In target-oriented synthesis, chemical compounds are designed and synthesized to interact with a specific biological target. The modifiable nature of this compound would allow for the systematic variation of substituents on the pyridine ring to optimize binding affinity and selectivity for a given target.

Furthermore, its structure is amenable to combinatorial chemistry approaches. By reacting the ester with a diverse set of amines to form amides, and simultaneously or sequentially displacing the chlorine with various nucleophiles, a large library of compounds could be rapidly synthesized. High-throughput screening of such libraries could potentially identify hit compounds for drug discovery programs.

Contributions to Materials Science Research

The pyridine and carboxylic acid ester functionalities of this compound suggest potential applications in the design of new materials.

Design of Functional Polymers and Coatings

The ester group could be hydrolyzed to the corresponding carboxylic acid, which can then be used as a monomer in polymerization reactions to create polyesters or polyamides. The presence of the chlorine atom offers a handle for post-polymerization modification, allowing for the introduction of specific functionalities to tailor the polymer's properties for applications such as functional coatings with specific adhesive, electronic, or bioactive properties.

Development of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid derived from this compound could potentially serve as a ligand for the synthesis of novel MOFs. The chlorine atom on the pyridine ring could influence the electronic properties of the resulting framework or provide a site for post-synthetic modification to tune the MOF's properties for applications in gas storage, separation, or catalysis.

Advanced Applications in Analytical Chemistry as Reagents for Separation and Detection

Picolinic acid and its derivatives are known to be used in various analytical methods.

Derivatives of this compound could potentially be developed as derivatizing agents in chromatography. By reacting with specific analytes, they could introduce a chromophore or a mass tag, facilitating their detection and quantification by techniques such as HPLC-UV or LC-MS. The specific retention characteristics imparted by the derivatized molecule could also enhance separation efficiency. While there are established methods for the analysis of picolinic acid itself, the direct application of its isopropyl ester derivative as a reagent is not documented.

Interdisciplinary Research Integrating Picolinic Acid Esters with Other Scientific Domains

The chemical versatility of this compound and related picolinic acid derivatives facilitates their application across a multitude of scientific fields. Their ability to act as ligands, intermediates, and functional molecules has led to significant interdisciplinary research, particularly at the intersection of chemistry with environmental science, materials science, and medicinal chemistry.

Environmental Science Applications

In the domain of environmental science, picolinic acid and its derivatives are emerging as important compounds for the remediation of organic pollutants. Research has shown that picolinic acid can act as a chelating ligand to enhance water treatment processes. For instance, it promotes the removal of organic pollutants in the Fe(III)/periodate system by forming Fe(III)-picolinic acid complexes. These complexes show excellent long-term effectiveness in degrading pollutants in actual water matrices, highlighting a promising application in water treatment technologies nih.gov.

Furthermore, the biodegradability of picolinic acid is a key aspect of its environmental relevance. It is recognized as an intermediate in various industrial syntheses and a metabolite in biological systems mdpi.com. Specific bacterial strains, such as Rhodococcus sp. PA18, have been identified that can utilize picolinic acid as a source of carbon and energy, degrading it into less harmful substances like 6-hydroxypicolinic acid mdpi.com. This metabolic pathway suggests the potential for using such microorganisms in the bioremediation of environments contaminated with picolinic acid and its derivatives mdpi.com.

Table 1: Research Findings in Environmental Applications of Picolinic Acid

Research Area Compound Key Finding Potential Application
Water Treatment Picolinic Acid Enhances removal of organic pollutants by forming Fe(III)-PICA complexes in the Fe(III)/periodate process. nih.gov Advanced oxidation processes for wastewater treatment.

Medicinal and Radiopharmaceutical Chemistry

The ability of the picolinic acid scaffold to chelate metal ions is extensively leveraged in medicinal chemistry and the development of radiopharmaceuticals. Picolinic acid itself is a bidentate chelating agent for essential trace elements like zinc, iron, and copper in the human body wikipedia.orgsjctni.edu. This property is crucial for the biological activity of many of its derivatives.

Derivatives such as picolylamine-methylphosphonic acid esters serve as bifunctional chelators. These molecules can be linked to biomolecules and can strongly bind to radioactive metal cores, such as technetium-99m (99mTc) and rhenium (Re) nih.govscilit.com. This creates radiolabeled compounds that can be used for in vivo imaging and biodistribution studies, which are critical for drug development and diagnostics nih.gov.

Moreover, metal complexes of picolinic acid have been investigated for their biological activities. For example, complexes with nickel(II), cobalt(II), and copper(II) have demonstrated varying degrees of antibacterial activity against different microorganisms, suggesting their potential as novel antimicrobial agents sjctni.edu. Another derivative, 4-Amino-3,5,6-trichloropicolinic acid, has been identified as a potent plant growth regulator, indicating applications in agricultural science nih.gov.

Table 2: Applications of Picolinic Acid Derivatives in Life Sciences

Scientific Domain Derivative Class Specific Application Research Highlight
Radiopharmaceuticals Picolylamine-methylphosphonic acid esters Labeling of biomolecules with 99mTc for radioimaging. nih.govscilit.com Successful labeling of a cobinamide analog with high yield. nih.gov
Antimicrobial Research Metal complexes of picolinic acid Development of new antibacterial agents. Ni(II) chloride complex of picolinic acid showed significant activity against four bacterial strains. sjctni.edu

Materials Science and Sensor Technology

In materials science, the structural motif of picolinic acid and its esters is valuable for the synthesis of advanced materials. While specific research on this compound in this context is nascent, the broader class of compounds is relevant to the development of coordination polymers and metal-organic frameworks (MOFs). These materials are constructed from metal ions linked by organic ligands, and the nitrogen and oxygen atoms in picolinic acid derivatives make them excellent candidates for such ligands sjctni.edu.

The field of sensor technology also presents opportunities for picolinic acid derivatives. A notable example is the development of a potentiometric sensor for the selective determination of dipicolinic acid (a related dicarboxylic acid). This sensor was created using a surface imprinting technique on an indium tin oxide (ITO) coated glass plate, demonstrating the potential for creating highly selective chemical sensors based on the picolinic acid structure for various analytical applications nih.gov.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Picolinic acid
6-hydroxypicolinic acid
4-Amino-3,5,6-trichloropicolinic acid
Picolylamine-methylphosphonic acid esters
Dipicolinic acid
2,4-dichlorophenoxyacetic acid
Indium tin oxide
Technetium-99m
Rhenium
Nickel(II)
Cobalt(II)
Copper(II)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.